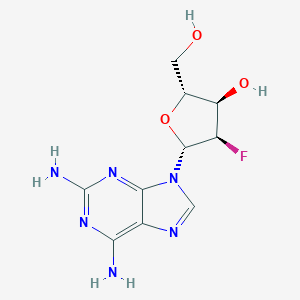

2-Amino-2'-deoxy-2'-fluoroadenosine

Vue d'ensemble

Description

2-Amino-2’-deoxy-2’-fluoroadenosine is a nucleoside analog structurally similar to adenosine. It is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 2’-position of the deoxyribose sugar. This compound has a molecular formula of C10H13FN6O3 and a molecular weight of 284.25 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2’-deoxy-2’-fluoroadenosine typically involves the fluorination of 2’-deoxyadenosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions, often in the presence of a base like pyridine, to facilitate the substitution of the hydroxyl group with a fluorine atom .

Industrial Production Methods

Industrial production of 2-Amino-2’-deoxy-2’-fluoroadenosine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2’-deoxy-2’-fluoroadenosine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives

Common Reagents and Conditions

Fluorination: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Formation of various nucleoside analogs.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives

Applications De Recherche Scientifique

Chemistry

AFDA serves as a crucial building block in the synthesis of modified nucleosides and nucleotides. Its unique structure allows for various chemical reactions, including substitution reactions where the fluorine atom can be replaced with other nucleophiles, and oxidation/reduction processes that modify the amino group.

Biology

In biological research, AFDA is employed to study nucleic acid interactions and enzyme mechanisms. It has been shown to interact with purine nucleoside phosphorylase (PNP), leading to the production of biologically active metabolites like 2-fluoroadenine (FAde). This interaction is significant in understanding purine salvage pathways and enzyme kinetics .

Medicine

AFDA has been investigated for its antiviral and anticancer properties. Notably, it exhibits potent inhibitory effects against various viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Research indicates that AFDA can effectively reduce viral loads in infected models, showcasing its therapeutic potential .

Case Study: Antiviral Activity

A study demonstrated that AFDA derivatives exhibited IC50 values as low as 0.4 nM against HBV, indicating strong antiviral activity. The compound's mechanism involves targeting viral polymerases, which are critical for viral replication .

Future Directions in Research

The promising results observed with AFDA derivatives in preclinical studies suggest several avenues for future research:

- Clinical Trials: Further exploration in clinical settings to evaluate efficacy and safety profiles in humans.

- Combination Therapies: Investigating AFDA's potential in combination with other antiviral agents to enhance therapeutic outcomes.

- Mechanistic Studies: Detailed studies on the molecular mechanisms underlying AFDA's action against specific viral targets.

Mécanisme D'action

The mechanism of action of 2-Amino-2’-deoxy-2’-fluoroadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’-position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to act as a chain terminator during DNA synthesis, thereby inhibiting the replication of viral and cancerous cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2’-Fluoro-2’-deoxyadenosine

- 2’-Amino-2’-deoxyadenosine

- 2’-Deoxy-2’-fluoroinosine

Uniqueness

2-Amino-2’-deoxy-2’-fluoroadenosine is unique due to the presence of both an amino group and a fluorine atom, which confer enhanced stability and biological activity compared to its analogs. This dual modification makes it particularly effective in inhibiting nucleic acid synthesis and offers potential therapeutic benefits .

Activité Biologique

2-Amino-2'-deoxy-2'-fluoroadenosine (2-F-dA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound features a fluorine atom at the 2' position of the ribose sugar and an amino group at the 2-position of the adenine base, which significantly alters its biochemical properties compared to natural nucleosides like adenosine.

Chemical Structure and Properties

The chemical formula of 2-F-dA is . Its unique structure enhances stability against enzymatic degradation, making it a promising candidate for therapeutic applications. The introduction of the fluorine atom increases resistance to adenosine deaminase, an enzyme that typically degrades adenosine, thus prolonging the compound's action in biological systems .

The biological activity of 2-F-dA is primarily mediated through its interactions with enzymes involved in nucleotide metabolism. Notably, it targets purine nucleoside phosphorylase (PNP) , leading to the production of 2-fluoroadenine (FAde) upon cleavage . This mechanism is crucial for its role in modulating cellular processes and potential therapeutic effects.

Anticancer Activity

In cancer research, 2-F-dA has shown cytotoxic effects on various cancer cell lines. Its ability to interfere with nucleotide metabolism makes it a candidate for treating cancers that exhibit altered nucleoside pathways. In vitro studies have demonstrated that 2-F-dA can inhibit cell proliferation and induce apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have explored the biological activity of 2-F-dA:

- In Vitro Studies : Various assays have been conducted to assess the cytotoxicity of 2-F-dA against different cancer cell lines, revealing its potential to inhibit cell growth significantly.

- In Vivo Studies : Animal models have been employed to evaluate the efficacy of 2-F-dA in inhibiting tumor growth and viral replication. For instance, studies involving murine models demonstrated that treatment with 2-F-dA led to reduced tumor sizes and improved survival rates in virus-infected mice .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds related to 2-F-dA:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-adenosine | Contains amino group at position 2 | Naturally occurring; less stable than fluorinated analogs |

| 2-Deoxyadenosine | Lacks fluorine at position 2 | More susceptible to enzymatic degradation |

| 2-Deoxy-2'-fluoroadenosine | Fluorinated at position 2', lacks amino group | Enhanced stability; used in antiviral research |

| 9-(β-D-Arabinofuranosyl)adenine | Different sugar configuration | Primarily used in cancer therapy |

The combination of an amino group at the adenine base and a fluorinated ribose sugar provides 2-F-dA with enhanced stability and biological activity compared to other nucleoside analogs .

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHYOFBOWTAHZ-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433509 | |

| Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134444-47-6 | |

| Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.